

Synthesis Pathway of Antiviral Agent 34: A Technical Guide

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Compound of Interest

Compound Name: Antiviral agent 34

Cat. No.: B12384934

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Abstract

This technical guide outlines the synthesis pathway for **Antiviral Agent 34**, a potent inhibitor of influenza A and B virus replication. Identified in the scientific literature as compound 10m, this acylthiourea derivative demonstrates subnanomolar activity against H1N1 proliferation and exhibits a favorable pharmacokinetic and safety profile.^{[1][2]} This document provides a detailed overview of its synthesis, including a general experimental protocol, and summarizes key quantitative data from published research. The information presented is intended to support researchers and professionals in the field of antiviral drug development.

Introduction

Antiviral Agent 34 (also referred to as compound 10m) is a novel, orally active acylthiourea derivative identified as a non-nucleoside inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRp).^{[1][2]} Its potent activity against various influenza strains, including oseltamivir-resistant variants, makes it a significant lead compound for the development of new anti-influenza therapeutics.^[2] This guide focuses on the chemical synthesis of this promising antiviral agent.

Synthesis Pathway

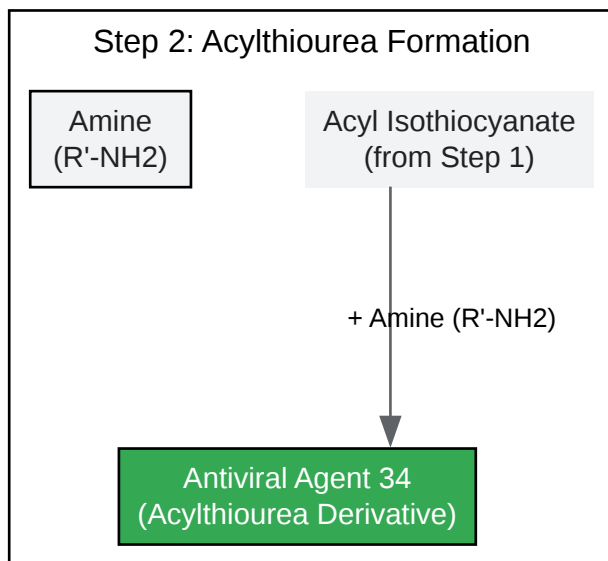
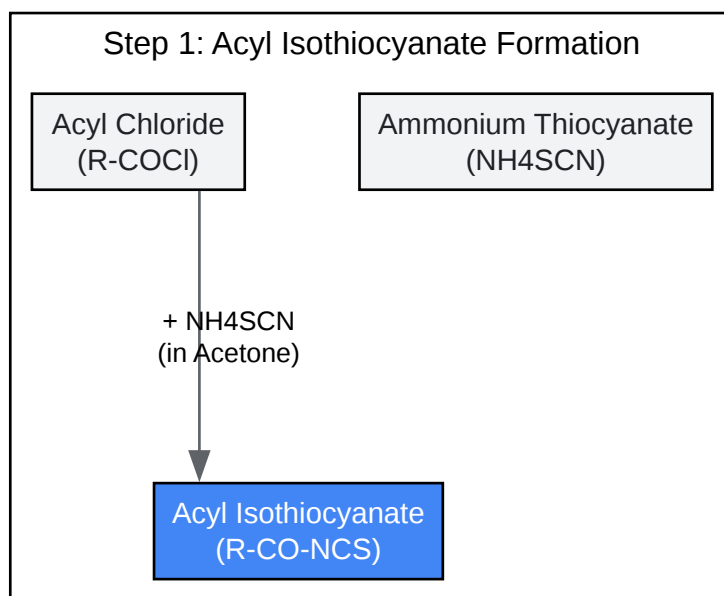
The synthesis of **Antiviral Agent 34** follows a common and efficient two-step procedure for the formation of acylthiourea derivatives. The general pathway involves the formation of an acyl isothiocyanate intermediate from an appropriate acyl chloride, which then reacts with a specific amine to yield the final product.

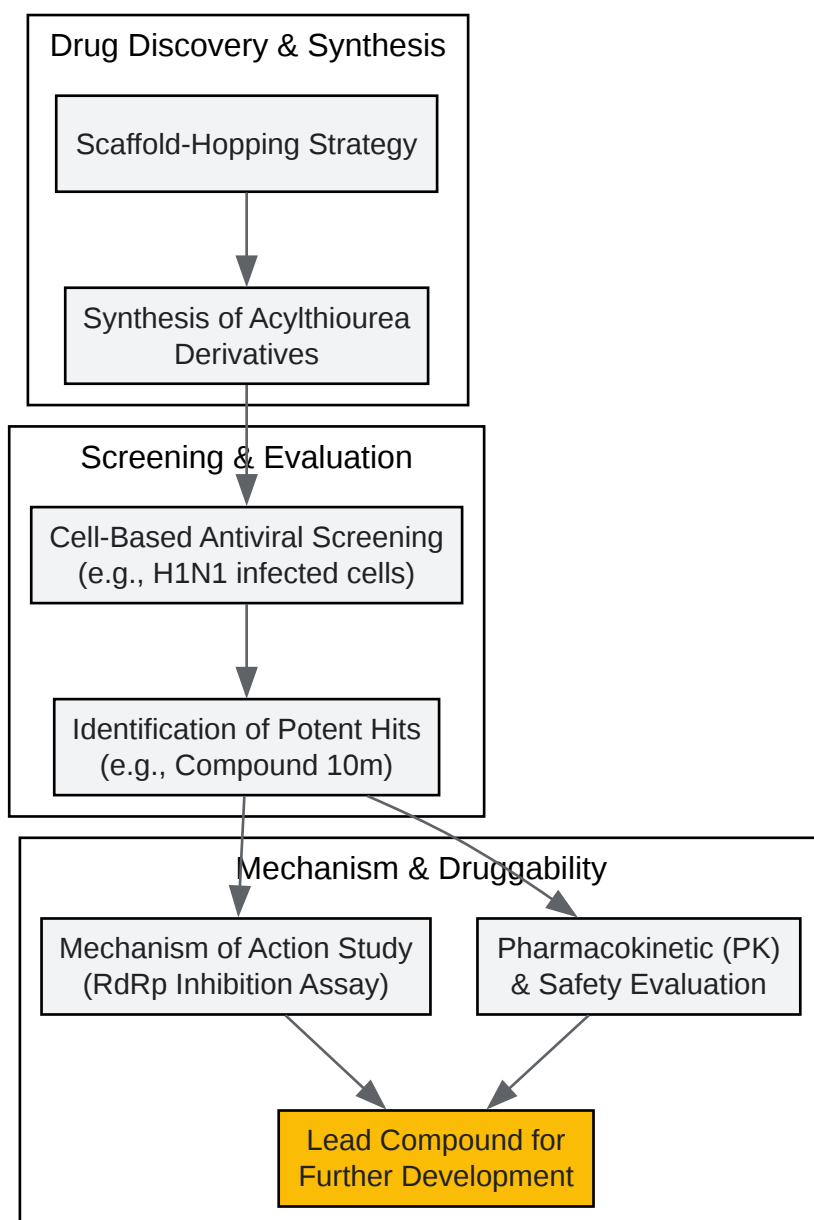
General Synthesis Scheme

The synthesis can be broadly categorized as follows:

- **Step 1: Formation of Acyl Isothiocyanate:** An acyl chloride is reacted with a thiocyanate salt, typically in an anhydrous solvent like acetone, to generate the corresponding acyl isothiocyanate.
- **Step 2: Acylthiourea Formation:** The in situ generated acyl isothiocyanate is then treated with a primary or secondary amine to yield the desired N,N'-disubstituted acylthiourea.

A generalized schematic for the synthesis of acylthioureas is presented below.





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References

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- 2. Rational design and optimization of acylthioureas as novel potent influenza virus non-nucleoside polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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